

# SGC-CBP30 comparison next-generation CBP/p300 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sgc-cbp30

Cat. No.: S548917

Get Quote

## Overview of CBP/p300 Inhibitors

The following table summarizes key inhibitors based on the search results. Please note that A485 is a HAT domain inhibitor, which is mechanistically distinct from bromodomain inhibitors like **SGC-CBP30**, and direct performance comparisons are not available in the searched literature.

| Inhibitor Name                  | Target Domain | Primary Mechanism                        | Reported Potency (KD/IC <sub>50</sub> )                | Key Characteristics & Applications                                                                                                                                                                                               |
|---------------------------------|---------------|------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>SGC-CBP30</b><br>[1] [2] [3] | Bromodomain   | Blocks acetyl-lysine binding site<br>[4] | CBP: <b>26 nM</b> (KD), p300: <b>32 nM</b> (KD)<br>[1] | • High selectivity for CBP/p300 over other bromodomains [1] [5]. • Reduces IL-17A in Th17 cells; potential for inflammatory diseases [1] [5]. • Induces cell cycle arrest/apoptosis in multiple myeloma by suppressing IRF4 [6]. |
| <b>I-CBP112</b><br>[6]          | Bromodomain   | Blocks acetyl-lysine binding site<br>[4] | Information missing                                    | • Chemically distinct from SGC-CBP30 but also selective [6]. • Shows potent activity against multiple myeloma cell lines [6].                                                                                                    |

| Inhibitor Name         | Target Domain                   | Primary Mechanism                                 | Reported Potency (KD/IC <sub>50</sub> ) | Key Characteristics & Applications                                                                                                                                                                                                                                                                                              |
|------------------------|---------------------------------|---------------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>A485</b> [7]<br>[8] | HAT (Histone Acetyltransferase) | Inhibits catalytic acetyltransferase activity [7] | Information missing                     | <ul style="list-style-type: none"><li>• Directly inhibits enzymatic function, preventing histone/acetylated substrate acetylation [7].</li><li>• Mobilizes leukocytes from bone marrow; potential for combating toxic neutropenia [7].</li><li>• Impairs zygotic genome activation (ZGA) in developmental models [8].</li></ul> |

## Experimental Data and Protocols

For researchers looking to validate or build upon these findings, here are the key experimental methodologies cited in the literature.

- **1. Binding Affinity and Selectivity Profiling (for SGC-CBP30):**
  - **Method: Temperature Shift Assay (DSF) and Isothermal Titration Calorimetry (ITC)** [1].
  - **Protocol:** The binding affinity and selectivity of **SGC-CBP30** were determined by profiling it against a panel of 45 bromodomains using DSF. The significant  $\Delta T_m$  shifts indicated strong and selective binding to the CBP/p300 bromodomains. ITC was then used to determine the precise solution-phase dissociation constants (KD) for CBP and p300, confirming low nanomolar affinity [1].
- **2. Cellular Target Engagement (for SGC-CBP30 and I-CBP112):**
  - **Method: NanoBRET Assay and Chromatin Speckle Formation Assay** [6].
  - **Protocol:** A NanoBRET assay monitoring the interaction between the CBP bromodomain and histone H3.3 in cells was used to calculate the EC<sub>50</sub> for the inhibitors. Additionally, an imaging-based assay that measures the release of bromodomain-GFP fusion proteins from chromatin upon inhibitor binding was employed. The release causes the proteins to aggregate into visible speckles, the number and intensity of which are quantitated by high-content imaging [6].

- **3. Functional Assays in Disease Models:**

- **Th17 Cytokine Suppression:** Primary human T cells from healthy donors and patients with autoimmune diseases were cultured and stimulated. Secretion of IL-17A and other proinflammatory cytokines was measured via ELISA after treatment with **SGC-CBP30**, demonstrating a potent anti-inflammatory effect [1] [5].
- **Multiple Myeloma Cell Viability:** A panel of multiple myeloma and acute leukemia cell lines was treated with **SGC-CBP30** or I-CBP112. Cell viability and proliferation were assessed, showing that a subset, particularly multiple myeloma lines, was highly sensitive. Subsequent RNA-seq analysis identified downregulation of the critical oncogenic drivers IRF4 and MYC [6].
- **Zygotic Genome Activation (ZGA):** Medaka and zebrafish embryos were treated with A485 or **SGC-CBP30** at the blastula stage. Subsequent RNA-seq and chromatin analysis (e.g., H3K27ac ChIP-seq) revealed that CBP/p300 inhibition specifically downregulated developmental genes while leaving housekeeping gene activation largely unaffected [8].

## Mechanisms of CBP/p300 Inhibition

The inhibitors target different functional domains of the CBP/p300 complex, as illustrated below.



[Click to download full resolution via product page](#)

This diagram illustrates the functional domains of CBP/p300 and their relationship. **SGC-CBP30** and **I-CBP112** act as **bromodomain inhibitors**, preventing the recognition of acetylated histones and transcription factors. In contrast, **A485** is a **HAT domain inhibitor** that directly blocks the enzymatic acetyltransferase activity [7] [4] [8].

## Research Implications and Selection Guide

- **SGC-CBP30** is a well-validated, selective **chemical probe** for the CBP/p300 bromodomains. It is the ideal choice for studies aiming to dissect the specific biological role of acetyl-lysine reading by

CBP/p300 without directly affecting its catalytic HAT activity [1] [3].

- **A485** is a powerful tool for investigating the consequences of completely abolishing the **acetyltransferase function** of CBP/p300. Its effects are often more profound, as it prevents the acetylation of all substrates, including histones and transcription factors like p53 and AR [7] [4].
- The choice between a bromodomain inhibitor and a HAT inhibitor should be guided by the specific biological question. For example, in the context of **Th17-mediated inflammation**, bromodomain inhibition with **SGC-CBP30** was sufficient to suppress IL-17A effectively, suggesting a key role for the reader function in this pathway [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. SGC-CBP30 [stemcell.com]
3. SGC-CBP30 A CREBBP/EP300-selective chemical probe [thesgc.org]
4. CBP/p300, a promising therapeutic target for prostate cancer [pmc.ncbi.nlm.nih.gov]
5. , a selective CBP / 30 bromodomain CBP , suppresses... p 300 inhibitor [pubmed.ncbi.nlm.nih.gov]
6. Bromodomain inhibition of the transcriptional coactivators CBP /EP300... [elifesciences.org]
7. Article Small-molecule CBP/p300 histone acetyltransferase ... [sciencedirect.com]
8. Coordinated action of multiple active histone modifications ... [nature.com]

To cite this document: Smolecule. [SGC-CBP30 comparison next-generation CBP/p300 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-comparison-next-generation-cbp-p300-inhibitors>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)